Cas no 2098141-33-2 (2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile)

2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan ring and an acetonitrile functional group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The furan moiety enhances electron-rich characteristics, while the nitrile group offers versatility for further derivatization. Its rigid bicyclic framework may contribute to binding affinity in biologically active molecules. The compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or other targeted therapies. Suitable for research applications, it requires careful handling due to its reactive functional groups.
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile structure
2098141-33-2 structure
Product Name:2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
CAS No:2098141-33-2
MF:C11H8N4O
MW:212.207421302795
CID:5729272
PubChem ID:121214980
Update Time:2025-05-30

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • AKOS026725561
    • 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
    • 2098141-33-2
    • 2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile
    • F2198-7820
    • 1H-Imidazo[1,2-b]pyrazole-1-acetonitrile, 6-(3-furanyl)-
    • Inchi: 1S/C11H8N4O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2
    • InChI Key: WHBALAJDQSDGCK-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C1C=C2N(CC#N)C=CN2N=1

Computed Properties

  • Exact Mass: 212.06981089g/mol
  • Monoisotopic Mass: 212.06981089g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 59.2Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • pka: 2.68±0.40(Predicted)

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Pricemore >>

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Additional information on 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Introduction to 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS No. 2098141-33-2)

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, identified by its CAS number 2098141-33-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the imidazopyrazole class, a scaffold that has been extensively studied for its potential biological activities. The presence of both furan and imidazopyrazole moieties in its structure imparts distinct chemical and electronic characteristics, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

The imido[1,2-b]pyrazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. In particular, derivatives of this scaffold have shown promise in the development of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The furan moiety, on the other hand, is recognized for its role in enhancing the solubility and bioavailability of molecules, as well as contributing to their binding affinity to specific receptors. The combination of these two functional groups in 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile suggests a multifaceted interaction with biological systems.

Recent advancements in computational chemistry and molecular modeling have facilitated the design and optimization of imidazopyrazole derivatives like CAS No. 2098141-33-2. These techniques allow researchers to predict the binding modes and interactions of the compound with potential target proteins, thereby accelerating the drug discovery process. Studies have indicated that the acetonitrile substituent at the 1-position of the imidazopyrazole ring enhances the compound's ability to penetrate biological membranes, which is a critical factor for oral bioavailability.

In vitro studies have demonstrated that 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exhibits notable activity against certain cancer cell lines. The compound's ability to inhibit proliferation and induce apoptosis in these cells has been attributed to its interaction with key signaling pathways involved in tumor growth and survival. Specifically, research suggests that it may target pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in various cancers. These findings align with the broader efforts in oncology research to develop small molecules that can selectively modulate these critical pathways.

The furan ring in CAS No. 2098141-33-2 has also been implicated in its interaction with enzymes and receptors. For instance, furan-based compounds have been shown to exhibit inhibitory effects on certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. By modulating these enzymes, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile could potentially influence the pharmacokinetic properties of co-administered drugs, making it a promising candidate for combination therapy approaches.

Furthermore, the imido[1,2-b]pyrazole scaffold has been explored for its antimicrobial properties. Research has shown that certain derivatives of this scaffold can disrupt bacterial cell walls or inhibit essential bacterial enzymes. The structural features of CAS No. 2098141-33-2, particularly the presence of both furan and imidazopyrazole moieties, may contribute to its ability to interact with bacterial targets effectively. This opens up possibilities for developing novel antimicrobial agents that could address the growing challenge of antibiotic resistance.

The synthesis of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes for constructing complex heterocyclic structures like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define its structure. These methods not only improve efficiency but also reduce waste, aligning with the principles of green chemistry.

The pharmacological evaluation of CAS No. 2098141-33-2 has been complemented by structural modifications aimed at enhancing its potency and selectivity. By systematically altering substituents on the furan or imidazopyrazole rings, researchers can fine-tune the compound's interactions with biological targets. Such modifications are often guided by insights from crystallographic studies or computational modeling efforts that provide detailed views of how the molecule binds to its target.

In conclusion,2-(6-(furan-3-y l)-1H-imidazo[1,2-b]pyrazol -1 -y l)acet onitrile (CAS No . 209814 133 - 22 is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of furan and imidazopyrazole moieties offers multiple avenues for interaction with biological systems , making it a valuable tool for drug discovery . Ongoing studies continue to explore its pharmacological profile , synthetic pathways , and potential therapeutic applications . As research progresses , compounds like this are expected to contribute substantially to advancements in medicine .

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